methyl 4-({[(2Z)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4-({[(2Z)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate is a complex organic compound with a unique structure that includes a thiazinan ring, a benzoate ester, and an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[(2Z)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate typically involves multiple steps. One common method starts with the preparation of the thiazinan ring, followed by the introduction of the imino group and the benzoate ester. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(2Z)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester or the imino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Methyl 4-({[(2Z)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 4-({[(2Z)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(2Z)-4-aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates
- Methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate
Uniqueness
Methyl 4-({[(2Z)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate stands out due to its thiazinan ring and imino group, which confer unique chemical reactivity and potential biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, solubility, and specificity for certain targets.
Properties
Molecular Formula |
C20H19N3O4S |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
methyl 4-[(3-methyl-4-oxo-2-phenylimino-1,3-thiazinane-6-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H19N3O4S/c1-23-17(24)12-16(28-20(23)22-14-6-4-3-5-7-14)18(25)21-15-10-8-13(9-11-15)19(26)27-2/h3-11,16H,12H2,1-2H3,(H,21,25) |
InChI Key |
MLHVQYMXHAOBFI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(SC1=NC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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